
Chromium methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium methacrylate is a coordination compound where chromium is bonded to methacrylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium methacrylate can be synthesized through various methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs under mild conditions, with the chromium chloride being dissolved in an appropriate solvent, such as water or ethanol, and then reacted with methacrylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other carboxylic acids or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) compounds .
Wissenschaftliche Forschungsanwendungen
Chromium methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium with various molecular targets. In catalytic applications, chromium acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, chromium may interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium acetate: Another chromium carboxylate compound with similar coordination properties.
Chromium chloride: A simpler chromium compound often used as a precursor in the synthesis of chromium methacrylate.
Uniqueness
This compound is unique due to its methacrylate ligands, which provide specific reactivity and properties not found in other chromium compounds. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Continued study and development of this compound are likely to yield new and exciting applications in the future.
Eigenschaften
CAS-Nummer |
26416-07-9 |
|---|---|
Molekularformel |
C12H15CrO6 |
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


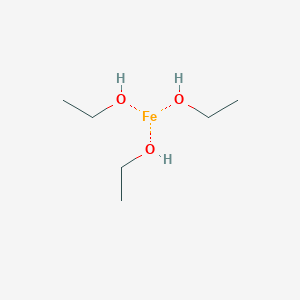
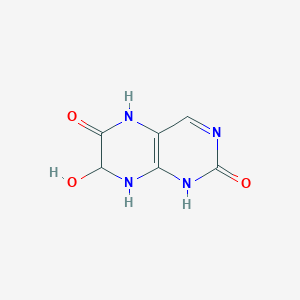
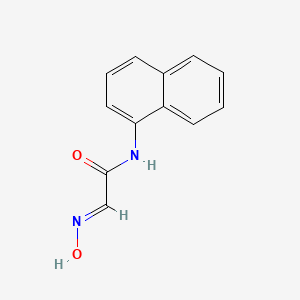

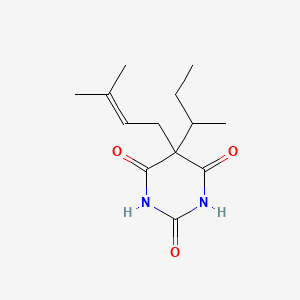
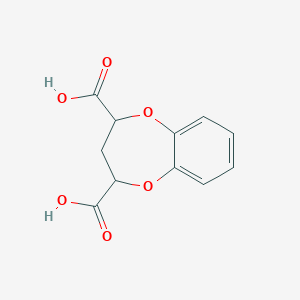
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
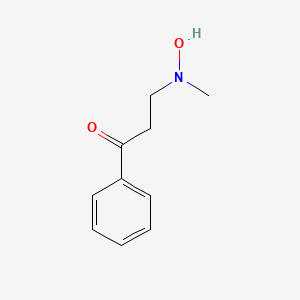
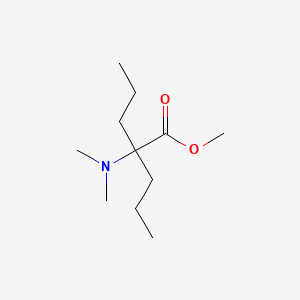
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

